4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C9H14O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a butynyl group attached to the dioxolane ring, making it a subject of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with but-3-yn-1-ol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond in the butynyl group to a single bond, forming a butyl derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Butyl derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The butynyl group can participate in various chemical reactions, while the dioxolane ring provides stability and rigidity to the molecule. These interactions can affect biochemical pathways and molecular targets, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolane: Similar in structure but lacks the butynyl group, making it less reactive in certain chemical reactions.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxyl group instead of a butynyl group, leading to different reactivity and applications.
1,3-Dioxolane-2-methanol, 2,4-dimethyl-: Another dioxolane derivative with different substituents, affecting its chemical properties and uses.
Uniqueness
4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane is unique due to its butynyl group, which imparts distinct reactivity and potential for diverse applications in synthesis, research, and industry. This structural feature sets it apart from other dioxolane derivatives .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-but-3-ynyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-4-5-6-8-7-10-9(2,3)11-8/h1,8H,5-7H2,2-3H3 |
InChI Key |
IPIQICVKCCOZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCC#C)C |
Origin of Product |
United States |
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